molecular formula C20H30N2O3 B7052547 N-[1-(3,4-dimethylphenyl)ethyl]-2-(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)acetamide

N-[1-(3,4-dimethylphenyl)ethyl]-2-(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)acetamide

Cat. No.: B7052547
M. Wt: 346.5 g/mol
InChI Key: CMSPWYTXPUYREJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[1-(3,4-dimethylphenyl)ethyl]-2-(1,5-dioxa-9-azaspiro[55]undecan-9-yl)acetamide is a complex organic compound characterized by its unique spiro structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(3,4-dimethylphenyl)ethyl]-2-(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)acetamide typically involves multiple steps. The process begins with the preparation of the spirocyclic core, followed by the introduction of the acetamide group. Common reagents used in these reactions include amines, acyl chlorides, and various catalysts to facilitate the formation of the spiro structure.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

N-[1-(3,4-dimethylphenyl)ethyl]-2-(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)acetamide can undergo several types of chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

N-[1-(3,4-dimethylphenyl)ethyl]-2-(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of N-[1-(3,4-dimethylphenyl)ethyl]-2-(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s spiro structure allows it to fit into unique binding sites, potentially leading to specific biological effects.

Comparison with Similar Compounds

Similar Compounds

    Spiro[5.5]undecane derivatives: These compounds share the spirocyclic core but differ in their functional groups.

    Indole derivatives: These compounds have a similar aromatic structure and are known for their diverse biological activities.

Uniqueness

N-[1-(3,4-dimethylphenyl)ethyl]-2-(1,5-dioxa-9-azaspiro[55]undecan-9-yl)acetamide is unique due to its specific combination of functional groups and spiro structure

Properties

IUPAC Name

N-[1-(3,4-dimethylphenyl)ethyl]-2-(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30N2O3/c1-15-5-6-18(13-16(15)2)17(3)21-19(23)14-22-9-7-20(8-10-22)24-11-4-12-25-20/h5-6,13,17H,4,7-12,14H2,1-3H3,(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMSPWYTXPUYREJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(C)NC(=O)CN2CCC3(CC2)OCCCO3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.